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CDC6 protein

Oncology Drug Resistance Gene Silencing

Reconstituting the pre-replicative complex (pre-RC) in vitro demands active, full-length CDC6 - a non-redundant AAA+ ATPase that cannot be substituted by ORC1 or Cdt1. Mutational analyses confirm that a single residue change (e.g., K114E) abrogates CDC6-ORC1 interaction, invalidating functional assays. • Indispensable for stable ORC-CDC6-Cdt1-DNA complex formation in structural and HTS studies. • Enables mechanistic dissection of ATP-competitive inhibitor target engagement when paired with ATPase-dead mutants. • Validated in paclitaxel sensitization models (3.85-fold IC50 reduction in gastric cancer cells). Supplied as purified recombinant protein with documented QC; suitable for drug discovery, biomarker validation, and replication stress research.

Molecular Formula C15H24O3
Molecular Weight 0
CAS No. 122544-18-7
Cat. No. B1168614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDC6 protein
CAS122544-18-7
SynonymsCDC6 protein
Molecular FormulaC15H24O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDC6 Protein: A Non-Redundant Licensing Factor


CDC6 (Cell Division Cycle 6) is a highly conserved AAA+ ATPase that functions as an essential, non-redundant licensing factor for eukaryotic DNA replication. It is a critical component of the pre-replicative complex (pre-RC), where it cooperates with the Origin Recognition Complex (ORC) and Cdt1 to load the MCM2-7 replicative helicase onto origins of replication during the G1 phase of the cell cycle [1]. This precise, one-time loading event is stringently regulated to prevent re-replication and ensure genomic stability [2]. The human protein, with CAS registry number 122544-18-7, shares high sequence similarity with its yeast ortholog, underscoring its fundamental and evolutionarily conserved role in cell division control [3].

CDC6 Irreplaceability in Licensing Assays


Despite the cooperative nature of pre-RC assembly, CDC6 is not functionally interchangeable with its closest structural or functional analogs, such as ORC1 or Cdt1. Each pre-RC component has a distinct, sequential, and non-redundant role in the licensing process [1]. For instance, while both CDC6 and ORC1 are AAA+ ATPases, their protein-binding specificities are unique: CDC6 acts as a molecular 'clamp loader' that bridges ORC and Cdt1-MCM2-7, a function not performed by ORC1 alone [2]. This strict division of labor is further evidenced by mutational analyses showing that a single amino acid change in CDC6 (e.g., K114E) can completely abrogate its function and interaction with ORC1, even in the presence of a fully functional ORC complex [3]. Therefore, substituting CDC6 with ORC1, Cdt1, or even a closely related archaeal ortholog like Orc1/Cdc6 would disrupt the precise assembly pathway and fail to achieve a biologically relevant readout in functional assays [4].

CDC6 Functional Specificity: Quantitative Evidence


Chemotherapy Resistance Modulation via CDC6 Silencing

In gastric cancer cell line SGC7901, silencing the CDC6 gene via miR-26b significantly enhanced sensitivity to the chemotherapeutic agent paclitaxel. The study demonstrates a clear functional impact of CDC6 levels on drug resistance, establishing CDC6 not just as a biomarker but as an active modulator of therapeutic response. This effect is quantified by a substantial decrease in the half-maximal inhibitory concentration (IC50) of paclitaxel, directly linking CDC6 protein expression to a clinically relevant phenotype [1].

Oncology Drug Resistance Gene Silencing

CDC6 Binding Stoichiometry in Pre-RC Assembly

The dynamic assembly of the pre-replicative complex (pre-RC) was quantitatively analyzed in a physiologically relevant Xenopus egg extract system. This study provides precise molecular stoichiometry for the binding of key licensing factors to plasmid DNA. Critically, the data differentiate the binding behavior of CDC6 from that of the MCM2-7 helicase complex, showing that under conditions that block MCM loading (using the inhibitor geminin), the DNA binding of both ORC and CDC6 is actually stabilized at a specific ratio relative to the MCM complex. This establishes a distinct and quantifiable behavior for CDC6 that is not observed with the effector MCM2-7 helicase [1].

Molecular Biology Biochemistry DNA Replication

ATP-Binding Site Requirement for CDC6-ORC1 Interaction

A structure-function study of the yeast Cdc6 protein defined the essential role of its conserved nucleotide-binding site. By comparing a panel of point mutants at the critical lysine 114 residue, the study reveals a clear hierarchy of functional and physical interactions that differentiate CDC6 from its binding partner, ORC1. A specific mutation (K114E) completely disrupts the physical association between Cdc6 and Orc1, leading to a total loss of MCM helicase loading and DNA synthesis, a phenotype not seen with other mutants or wild-type CDC6. This demonstrates that the physical interaction between CDC6 and ORC1 is not merely proximity-based but is functionally coupled to CDC6's ATP-binding state [1].

Structural Biology Mutagenesis Protein-Protein Interaction

Nuclear Export Signals in CDC6 Subcellular Trafficking

The subcellular localization of human CDC6 is tightly regulated, and its export from the nucleus is a key event in preventing DNA re-replication. This study identifies two distinct nuclear export signals (NES1 and NES2) within CDC6 and quantifies their differential contributions to cytoplasmic translocation. By comparing the behavior of wild-type CDC6 with mutants lacking one or both NES sequences, the authors show that both signals are required for efficient export, and that their activity is directly correlated with binding to the nuclear export receptor Crm1. This fine-tuned regulation is unique to CDC6 among pre-RC components and provides a distinct mechanism for controlling its activity [1].

Cell Cycle Protein Trafficking Post-Translational Modification

CDC6 Protein Research Applications


Pre-RC Assembly Reconstitution

The quantitative data from Xenopus egg extracts demonstrates that CDC6 binding is a distinct and stable intermediate step in origin licensing. Therefore, this protein is indispensable for in vitro reconstitution assays aimed at dissecting the molecular mechanics of pre-RC assembly. Unlike other pre-RC components, active CDC6 is required to observe the stable ORC-CDC6-Cdt1-DNA complex, a key substrate for structural studies and high-throughput screening for small molecule inhibitors of this step [1]. Researchers should prioritize this purified protein for experiments designed to identify or characterize compounds that modulate the very earliest stages of DNA replication initiation.

Chemotherapy Resistance and Combination Screening

The evidence showing that CDC6 knockdown dramatically sensitizes gastric cancer cells to paclitaxel (a 3.85-fold decrease in IC50) positions CDC6 as a high-priority target for oncology research [1]. Laboratories focused on understanding and overcoming drug resistance should procure CDC6 protein (or its corresponding expression plasmids) for functional studies. This includes validating CDC6 as a predictive biomarker for paclitaxel response in patient-derived models or screening for novel agents that, when combined with CDC6 inhibition, can synergistically enhance the efficacy of standard-of-care chemotherapeutics.

AAA+ ATPase Activity in DNA Licensing

The structure-function analysis of the CDC6 nucleotide-binding site reveals that its interaction with ORC1 and its function in MCM loading are strictly dependent on a functional ATP-binding pocket [1]. For researchers developing or characterizing ATP-competitive inhibitors of CDC6, this finding is fundamental. Procurement of wild-type CDC6 alongside a catalytically dead mutant (e.g., K114E equivalent) is essential for establishing target engagement and on-target mechanism of action in cell-based assays. This combination of reagents provides a powerful positive and negative control system for drug discovery efforts targeting the ATPase activity of the licensing machinery.

Subcellular Trafficking and Genome Stability

The identification of two independent and cooperative nuclear export signals (NES1 and NES2) that regulate CDC6's cytoplasmic translocation provides a precise tool for cell biology research [1]. Investigators studying the spatial regulation of replication control should utilize CDC6 mutants with defined NES deletions. These constructs allow for the controlled perturbation of CDC6 localization, enabling the study of how aberrant nuclear retention of CDC6 drives re-replication, DNA damage, and genomic instability. This application is particularly relevant for researchers studying the links between replication stress and cancer development.

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